(2,6-ditert-butyl-4-methylphenyl) propanoate

CAS No.: 72959-50-3

Cat. No.: VC16072344

Molecular Formula: C18H28O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72959-50-3 |

|---|---|

| Molecular Formula | C18H28O2 |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | (2,6-ditert-butyl-4-methylphenyl) propanoate |

| Standard InChI | InChI=1S/C18H28O2/c1-9-15(19)20-16-13(17(3,4)5)10-12(2)11-14(16)18(6,7)8/h10-11H,9H2,1-8H3 |

| Standard InChI Key | GKULZSGLUGVHKX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

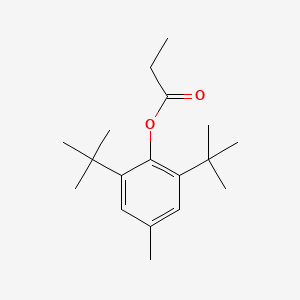

The compound’s systematic IUPAC name is 4-methyl-2,6-bis(2-methyl-2-propanyl)phenyl propanoate, reflecting its substitution pattern on the aromatic ring. Its molecular formula is C₁₈H₂₈O₂, with an average molecular mass of 276.420 g/mol and a monoisotopic mass of 276.208930 g/mol . The structure consists of a central phenol ring substituted with two tert-butyl groups at the 2- and 6-positions, a methyl group at the 4-position, and a propionate ester at the hydroxyl oxygen (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈O₂ |

| Average Mass | 276.420 g/mol |

| Monoisotopic Mass | 276.208930 g/mol |

| ChemSpider ID | 4281033 |

| CAS Registry Number | 72959-50-3 |

Stereochemical and Electronic Features

The tert-butyl groups at the 2- and 6-positions create significant steric hindrance, shielding the phenolic oxygen and enhancing the compound’s resistance to electrophilic attack . This steric protection is critical for its function as an antioxidant, as it prevents premature degradation via oxidation or radical-mediated pathways. The propionate ester group contributes to lipophilicity, facilitating compatibility with nonpolar matrices such as polymers and fuels .

Synthesis and Industrial Production

Precursor Synthesis: 2,6-Di-tert-butyl-4-methylphenol

The phenolic precursor, 2,6-di-tert-butyl-4-methylphenol, is synthesized via Friedel-Crafts alkylation of phenol with isobutene using aluminum phenoxide as a catalyst . This reaction selectively substitutes the ortho positions due to the Lewis acid’s ability to stabilize the transition state.

Esterification to Form (2,6-Di-tert-butyl-4-methylphenyl) Propanoate

The final esterification step involves reacting 2,6-di-tert-butyl-4-methylphenol with propionic acid or its derivatives (e.g., propionyl chloride) under acidic or basic conditions. A typical protocol might use:

-

Propionyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl.

-

Reaction temperatures of 60–80°C to ensure complete conversion without thermal degradation .

Table 2: Optimized Esterification Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Pyridine (10 mol%) |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

| Additive Concentration | Gum Formation (mg/100 mL) |

|---|---|

| 0 ppm | 12.4 ± 1.2 |

| 50 ppm | 2.1 ± 0.3 |

| 100 ppm | 0.7 ± 0.1 |

Intermediate in Specialty Chemical Synthesis

The ester serves as a precursor for advanced antioxidants like Irganox 1098, synthesized via Michael addition with methyl acrylate .

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C and decomposition onset at 220°C, making it suitable for high-temperature processing .

Solubility Profile

The compound exhibits high solubility in nonpolar solvents:

Future Research Directions

-

Structure-Activity Relationships: Modifying the ester alkyl chain to optimize polymer compatibility.

-

Ecotoxicology: Assessing long-term environmental impacts in fuel applications.

-

Synergistic Additives: Exploring combinations with phosphite antioxidants for enhanced stabilization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume